
6-(Thiophen-2-yl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Thiophen-2-yl)naphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a thiophene ring and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)naphthalen-2-ol typically involves the coupling of a thiophene derivative with a naphthalene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated naphthalene compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale application of the Suzuki-Miyaura cross-coupling reaction. This method is favored due to its efficiency and the relatively mild conditions required, making it suitable for industrial synthesis.
化学反应分析
Types of Reactions
6-(Thiophen-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of deoxygenated naphthalene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学研究应用
6-(Thiophen-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 6-(Thiophen-2-yl)naphthalen-2-ol in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
6-(Thiophen-2-yl)naphthalen-2-ol can be compared with other similar compounds, such as:
6-(Thiophen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile: Another thiophene-naphthalene derivative with potential kinase inhibitory activity.
2-(Thiophen-2-yl)naphthalene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Thiophene derivatives: Generally exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
属性
分子式 |
C14H10OS |
|---|---|
分子量 |
226.30 g/mol |
IUPAC 名称 |
6-thiophen-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C14H10OS/c15-13-6-5-10-8-12(4-3-11(10)9-13)14-2-1-7-16-14/h1-9,15H |
InChI 键 |
ARBVMTSHHLXSIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


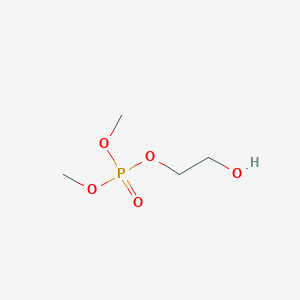
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)
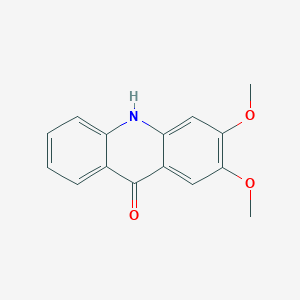

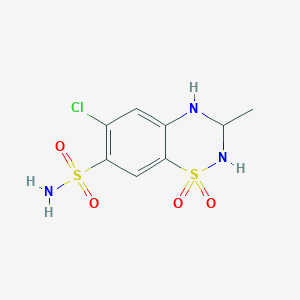
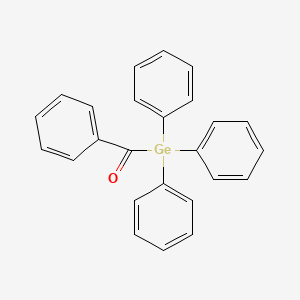
![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)
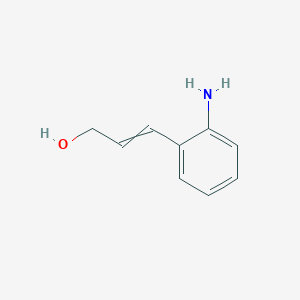
![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)
![10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-](/img/structure/B14126716.png)
![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)
![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
